molecular formula C17H21ClN2 B5835282 2-(Azocan-1-yl)-7-chloro-4-methylquinoline CAS No. 418789-62-5

2-(Azocan-1-yl)-7-chloro-4-methylquinoline

Cat. No.: B5835282
CAS No.: 418789-62-5
M. Wt: 288.8 g/mol
InChI Key: KWHRYDIOJUBQRP-UHFFFAOYSA-N
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Description

2-(Azocan-1-yl)-7-chloro-4-methylquinoline is a heterocyclic compound that features a quinoline core substituted with an azocane ring, a chlorine atom, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azocan-1-yl)-7-chloro-4-methylquinoline typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Azocane Ring: The azocane ring can be introduced via a nucleophilic substitution reaction. For example, 7-chloro-4-methylquinoline can be reacted with azocane in the presence of a base such as sodium hydride to form the desired product.

    Purification: The final product can be purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-(Azocan-1-yl)-7-chloro-4-methylquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Azocan-1-yl)-7-chloro-4-methylquinoline has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system or exhibiting antimicrobial activity.

    Materials Science: It can be used in the synthesis of novel polymers and materials with unique electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological processes involving quinoline derivatives.

Mechanism of Action

The mechanism of action of 2-(Azocan-1-yl)-7-chloro-4-methylquinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azocane ring and chlorine atom can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Azocan-1-yl)-2-phenylacetic acid hydrochloride
  • 1-(Azocan-1-yl)-2,2-dimethylpropan-1-one
  • 2-(Azocan-1-yl)benzoic acid

Uniqueness

2-(Azocan-1-yl)-7-chloro-4-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the azocane ring and chlorine atom differentiates it from other quinoline derivatives, potentially leading to unique applications in various fields.

Properties

IUPAC Name

2-(azocan-1-yl)-7-chloro-4-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2/c1-13-11-17(20-9-5-3-2-4-6-10-20)19-16-12-14(18)7-8-15(13)16/h7-8,11-12H,2-6,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHRYDIOJUBQRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)Cl)N3CCCCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357870
Record name 2-(azocan-1-yl)-7-chloro-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418789-62-5
Record name 2-(azocan-1-yl)-7-chloro-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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